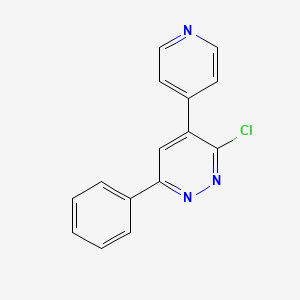
Benzyl 4-amino-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-amino-4-oxobutanoate is a chemical compound that has garnered interest due to its role in various biochemical processes. It is structurally related to benzylsuccinate, which is involved in the anaerobic degradation of toluene. This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl 4-amino-4-oxobutanoate can be synthesized through the radical addition of toluene to fumarate, catalyzed by the enzyme benzylsuccinate synthase. This reaction occurs under anaerobic conditions and involves the formation of a carbon-carbon bond between the methyl group of toluene and the double bond of fumarate .
Industrial Production Methods
Industrial production of benzylsuccinamate typically involves the use of recombinant microorganisms, such as Escherichia coli, which have been genetically engineered to express the necessary enzymes for the synthesis of benzylsuccinamate. This method leverages the metabolic pathways of these microorganisms to produce the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-amino-4-oxobutanoate undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving benzylsuccinamate include:
Fumarate: Used in the initial synthesis of benzylsuccinamate.
Oxidizing agents: Such as oxygen or other electron acceptors, used in oxidation reactions.
Reducing agents: Used in reduction reactions.
Major Products
The major products formed from the reactions of benzylsuccinamate include benzoyl-CoA and other intermediates involved in the degradation of aromatic compounds .
Applications De Recherche Scientifique
Benzyl 4-amino-4-oxobutanoate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of benzylsuccinamate involves its conversion to benzoyl-CoA through a series of enzymatic reactions. The initial step is catalyzed by benzylsuccinate synthase, which facilitates the radical addition of toluene to fumarate. This reaction is highly stereospecific and results in the formation of ®-benzylsuccinate, which is then further metabolized to benzoyl-CoA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylsuccinate: Structurally similar and involved in the same metabolic pathway.
Phenylsuccinate: Another compound that undergoes similar enzymatic reactions.
Benzylmalonate: Shares structural similarities and participates in related biochemical processes.
Uniqueness
Its synthesis and reactions are catalyzed by specialized enzymes, making it a valuable compound for studying radical-type reactions and carbon-carbon bond formation .
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
benzyl 4-amino-4-oxobutanoate |
InChI |
InChI=1S/C11H13NO3/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,13) |
Clé InChI |
ZLSTXEBTAJKDKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCC(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-10-piperazino-10,11-dihydrodibenzo[b,f]thiepin](/img/structure/B8560289.png)





![1-[(Pyridin-2-yl)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B8560334.png)
![6,6-Dimethyl-7,8-dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-8-one](/img/structure/B8560340.png)



![2-{2-Methoxy-4-[(methylsulfanyl)methyl]phenyl}-1H-imidazo[4,5-b]pyridine](/img/structure/B8560384.png)
![2-[5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B8560387.png)

